3-Chloro-5-(trifluoromethyl)pyridin-2-amine: This compound, an intermediate in the synthesis of the fungicide fluazinam, can be synthesized by reacting 3,5-dichloro-2-fluoropyridine with chlorine gas in the presence of activated carbon catalyst and a metal chloride like FeCl3, SbCl3, CuCl2, or ZnCl2 at temperatures between 150-400 °C. []
2-Chloro-N-{3-cyano-1-[2,6-dichloro-4-(trifluoromethyl)phenyl]-1H-pyrazol-5-yl}acetamide: This compound was synthesized through the reaction of 5-amino-1-[2,6-dichloro-4-(trifluoromethyl)phenyl]-1H-pyrazole-3-carbonitrile with 2-chloroacetyl chloride. []
3-Chloro-5-(trifluoromethyl)pyridin-2-amine: In the crystal structure of this compound, the F atoms of the trifluoromethyl group are disordered over two sites in a 0.683(14):0.317(14) ratio. Centrosymmetric dimers are formed by pairs of N—H⋯N hydrogen bonds. []
2-Chloro-N-{3-cyano-1-[2,6-dichloro-4-(trifluoromethyl)phenyl]-1H-pyrazol-5-yl}acetamide: The five-membered pyrazole ring in this molecule forms a dihedral angle of 71.5(3)° with the benzene ring. The –CF3 group exhibits rotational disorder, with the F atoms split over two sites having occupancies of 0.59(2) and 0.41(2). Weak C—H⋯O and N—H⋯N interactions, involving the carbonyl and cyano groups as acceptors, are observed in the crystal structure. []
methanone: This compound, a side product in the synthesis of an anti-tuberculosis drug candidate, has been characterized by X-ray crystallography. []
1-{5-[2-Chloro-5-(trifluoromethyl)phenyl]thiophen-2-yl}ethanone: In this molecule, the dihedral angle between 2-chloro-5-(trifluoromethyl)phenyl and thiophene rings is 54.37(5)°. The CF3 group is disordered over two sets of sites with occupancies of 0.49(3) and 0.51(3). The crystal packing is characterized by C—H⋯F and C—H⋯O hydrogen bonds. []
ML267 (a 2-pyridinyl-N-(4-aryl)piperazine-1-carbothioamide derivative): This compound inhibits bacterial Sfp-PPTase (4′-phosphopantetheinyl transferase), an enzyme essential for bacterial viability and virulence, without affecting the human orthologue. []
MK-0364 (N-[(1S,2S)-3-(4-chlorophenyl)-2-(3-cyanophenyl)-1-methylpropyl]-2-methyl-2-{[5-(trifluoromethyl)pyridin-2-yl]oxy}propanamide): This compound acts as a cannabinoid-1 receptor (CB1R) inverse agonist. By inhibiting CB1R, it regulates energy balance and has shown efficacy in reducing food intake and weight gain in rodent models of obesity. [, , ]
T2384 (2-Chloro-N-(3-chloro-4-((5-chlorobenzo[d]thiazol-2-yl)thio)phenyl)-4-(trifluoromethyl)benzenesulfonamide): This compound is a PPARγ partial agonist. It binds to both the orthosteric and allosteric sites of PPARγ, exhibiting a complex binding profile. []
3-Chloro-N-{(S)-[3-(1-ethyl-1H-pyrazol-4-yl)phenyl][(2S)-piperidine-2-yl]methyl}-4-(trifluoromethyl)pyridine-2-carboxamide: This compound acts as a potent and selective inhibitor of the Glycine transporter 1 (GlyT1). It shows efficacy in rodent models for schizophrenia without causing undesired central nervous system side effects. []
Antibacterial Agents: 2-Pyridinyl-N-(4-aryl)piperazine-1-carbothioamide derivatives, such as ML267, exhibit antibacterial activity against various bacterial strains, including methicillin-resistant Staphylococcus aureus. []
Cannabinoid-1 Receptor Inverse Agonists: MK-0364, by acting as a CB1R inverse agonist, shows potential for treating obesity by reducing food intake and promoting weight loss. [, , ]
Glycine Transporter 1 Inhibitors: Compounds like 3-chloro-N-{(S)-[3-(1-ethyl-1H-pyrazol-4-yl)phenyl][(2S)-piperidine-2-yl]methyl}-4-(trifluoromethyl)pyridine-2-carboxamide hold promise as potential therapeutic agents for schizophrenia and other neuropsychiatric disorders. []
Transient Receptor Potential Vanilloid (TRPV1) Antagonists: Tetrahydropyridinecarboxamide derivatives containing the 3-chloro-5-(trifluoromethyl)pyridin-2-yl moiety have been identified as potent TRPV1 antagonists, suggesting their potential application in pain management. []
P2X7 Receptor Antagonists: 4,5,6,7-Tetrahydro-imidazo[4,5-c]pyridine derivatives, including (R)-(2-chloro-3-(trifluoromethyl)phenyl)(1-(5-fluoropyridin-2-yl)-4-methyl-6,7-dihydro-1H-imidazo[4,5-c]pyridin-5(4H)-yl)methanone (JNJ 54166060), demonstrate potent P2X7 receptor antagonism, suggesting their potential use in treating inflammatory and neurological disorders. []
Hedgehog Signaling Pathway Inhibitors: GDC-0449 (2-chloro-N-(4-chloro-3-(pyridin-2-yl)phenyl)-4-(methylsulfonyl)benzamide) is a potent Hedgehog signaling pathway inhibitor under development for treating various cancers. []
Dishevelled 1 Inhibitors: (S)-5-Chloro-3-((3,5-dimethylphenyl)sulfonyl)-N-(1-oxo-1-((pyridin-4-ylmethyl)amino)propan-2-yl)-1H-indole-2-carboxamide (RS4690) acts as a Dishevelled 1 inhibitor, showing potential as a therapeutic agent against WNT-dependent colon cancer. []
Respiratory Syncytial Virus (RSV) Fusion Inhibitors: 3-({5-Chloro-1-[3-(methylsulfonyl)propyl]-1H-indol-2-yl}methyl)-1-(2,2,2-trifluoroethyl)-1,3-dihydro-2H-imidazo[4,5-c]pyridin-2-one (JNJ-53718678) is a potent and orally bioavailable RSV fusion inhibitor currently under clinical evaluation for treating RSV infections. []
CAS No.: 35874-27-2
CAS No.: 6443-50-1
CAS No.: 115-71-9
CAS No.: 18766-66-0
CAS No.: 15209-11-7